molecular formula C9H17NO3 B1370803 1-(2-Methoxyethyl)piperidine-4-carboxylic acid CAS No. 773829-96-2

1-(2-Methoxyethyl)piperidine-4-carboxylic acid

Cat. No. B1370803
CAS RN: 773829-96-2
M. Wt: 187.24 g/mol
InChI Key: IJRGJHKHDNEQRY-UHFFFAOYSA-N
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Description

“1-(2-Methoxyethyl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 193537-80-3 . Its molecular weight is 223.7 and its molecular formula is C9H18ClNO3 .


Molecular Structure Analysis

The InChI code for “1-(2-Methoxyethyl)piperidine-4-carboxylic acid” is 1S/C9H17NO3.ClH/c1-13-7-6-10-4-2-8 (3-5-10)9 (11)12;/h8H,2-7H2,1H3, (H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Antimicrobial Activity

1-(2-Methoxyethyl)piperidine-4-carboxylic acid has been explored in the synthesis of new pyridine derivatives, showing variable and modest antimicrobial activity against bacteria and fungi. This includes the preparation of amide derivatives like 2-[N-(substituted benzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones, which have been studied for their potential in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Cardiovascular Research

In cardiovascular research, derivatives of 1-(2-Methoxyethyl)piperidine-4-carboxylic acid, like nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, have been synthesized and investigated for their cardiovascular activity and electrochemical oxidation properties (Krauze et al., 2004).

Molecular Structure Studies

The molecular structure of complexes involving 1-(2-Methoxyethyl)piperidine-4-carboxylic acid has been extensively studied using techniques like X-ray diffraction, NMR, FTIR, and DFT methods. These studies provide valuable insights into the structural properties of compounds involving this chemical (Dega-Szafran et al., 2009).

Synthesis Research

Research has also focused on synthesizing compounds using 1-(2-Methoxyethyl)piperidine-4-carboxylic acid as a starting material. This includes the preparation of compounds like (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, which has potential applications in various fields (Zheng Rui, 2010).

Safety And Hazards

The safety information available indicates that “1-(2-Methoxyethyl)piperidine-4-carboxylic acid” is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-(2-methoxyethyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-13-7-6-10-4-2-8(3-5-10)9(11)12/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRGJHKHDNEQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)piperidine-4-carboxylic acid

Synthesis routes and methods

Procedure details

To ethylpiperidine-4-carboxylate (1 eq) in ethanol was added 2-bromo-1-methoxyethane (1 eq) and potassium carbonate 2 eq) and the resulting mixture was refluxed for 16 h. The mixture was then filtered and concentrated. To it was then added ethanol and water (3:1) and sodium hydroxide (1 eq) and it was refluxed for 16 h. The resulting 1-(2-methoxyethyl)piperidine-4-carboxylic acid was then azeotroped with toluene. MS: MH+=188.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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